![molecular formula C19H16N4O4S B2592682 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 893981-24-3](/img/structure/B2592682.png)

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

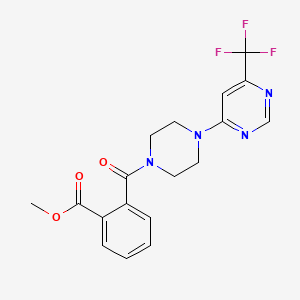

“2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C19H16N6O2S . It has an average mass of 392.434 Da and a monoisotopic mass of 392.105530 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . It also contains a methoxyphenyl group and a nitrophenyl group .

Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point estimated to be 621.55°C, and a melting point estimated to be 269.38°C . It has a molar refractivity of 109.0±0.5 cm3, and a polar surface area of 120 Å2 . The compound is predicted to have a water solubility of 210.4 mg/L at 25°C .

Scientific Research Applications

Pharmacological Potential and Synthesis

Research has shown that derivatives of pyridazinone, closely related to the compound , have been synthesized and evaluated for their antinociceptive activity. These studies indicate that certain structural modifications to the core pyridazinone framework can lead to significant biological activities, suggesting potential pharmacological applications of these compounds (Doğruer, Şahin, Ünlü, & Ito, 2000).

Crystal Structure Analysis

Crystal structure analysis of compounds structurally similar to the query molecule provides insights into their conformational characteristics, which is essential for understanding their potential interactions with biological targets. Studies on compounds with a folded conformation about the methylene C atom of the thioacetamide bridge shed light on the molecular geometry that might influence the biological activity of these compounds (Subasri et al., 2016).

Catalytic Applications in Synthesis

Research into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound with a functional group similar to the query chemical, highlights the use of novel catalysts for efficient production. This work underscores the importance of sustainable chemical synthesis methods in producing compounds with potential utility in various domains, including dyes and pharmaceuticals (Zhang Qun-feng, 2008).

Modification for Enhanced Activity

Modifications to the core structure of pyridazinone derivatives have been explored to enhance their pharmacological properties. For instance, replacing the acetamide group with an alkylurea moiety in certain compounds has been found to retain antiproliferative activity against cancer cell lines while reducing toxicity, suggesting a method for developing more effective and safer therapeutic agents (Wang et al., 2015).

Unusual Chemical Transformations

Research also delves into unusual chemical transformations, such as the Truce–Smiles type rearrangement, providing insights into the synthetic pathways that can be employed to generate novel structures from known compounds. These studies not only expand the chemical space of potential therapeutic agents but also contribute to the fundamental understanding of chemical reactivity (Kimbaris et al., 2004).

Properties

IUPAC Name |

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S/c1-27-17-5-3-2-4-15(17)16-10-11-19(22-21-16)28-12-18(24)20-13-6-8-14(9-7-13)23(25)26/h2-11H,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOZPDVCJYJPQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)

![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)

methanone dihydrochloride](/img/structure/B2592609.png)

![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)